molecular formula C23H19N5O2S B11473778 N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11473778
M. Wt: 429.5 g/mol
InChI Key: CRVJTDQXBBYHME-UHFFFAOYSA-N
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Description

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a benzyl group, a cyano group, and a methyl group, along with a quinazolinone moiety linked via a sulfanyl acetamide bridge. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the benzyl, cyano, and methyl groups via various substitution reactions. The quinazolinone moiety is usually synthesized separately through a cyclization reaction involving anthranilic acid derivatives. The final step involves coupling the pyrrole and quinazolinone fragments using a sulfanyl acetamide linker under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various cellular processes. For example, it could inhibit key enzymes involved in cancer cell proliferation, leading to cell death through apoptosis or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-acetamide
  • 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Uniqueness

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is unique due to its combined structural features of a pyrrole ring and a quinazolinone moiety linked by a sulfanyl acetamide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19N5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H19N5O2S/c1-14-17(12-24)21(25-19(14)11-15-7-3-2-4-8-15)27-20(29)13-31-23-26-18-10-6-5-9-16(18)22(30)28-23/h2-10,25H,11,13H2,1H3,(H,27,29)(H,26,28,30)

InChI Key

CRVJTDQXBBYHME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)CC4=CC=CC=C4

Origin of Product

United States

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